trans-1-Decalone

Content Navigation

- 1. General Information

- 2. trans-1-Decalone (CAS 21370-71-8): A Conformationally Locked Building Block for Stereocontrolled Synthesis

- 3. Procurement Alert: Why cis-1-Decalone is Not a Viable Substitute for trans-1-Decalone

- 4. Quantitative Evidence: Key Performance Differentiators for trans-1-Decalone

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

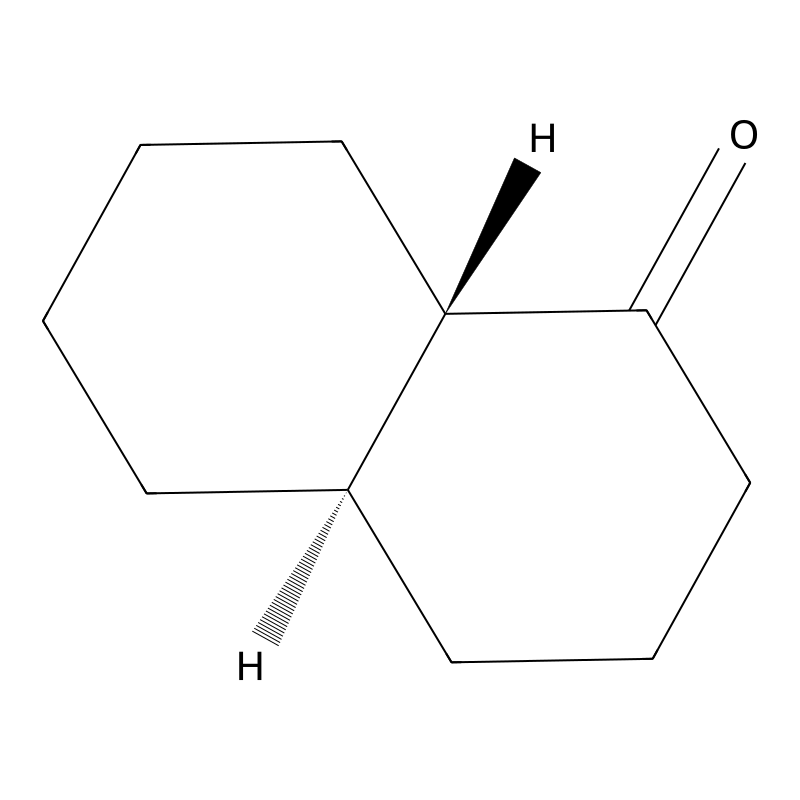

trans-1-Decalone is a bicyclic ketone featuring a decahydronaphthalene core with a trans-fused ring junction. Unlike its flexible cis-isomer, the trans-conformation is conformationally rigid, or "locked," providing a predictable, three-dimensional scaffold. [REFS-1, REFS-2]. This structural rigidity is a critical, non-negotiable attribute for its primary role as a precursor in stereospecific organic synthesis, particularly for natural products and complex polycyclic systems. [3]

References

- [1] Roberts, J. D.; Caserio, M. C. Basic Principles of Organic Chemistry, 2nd ed.; W. A. Benjamin, Inc.: 1977.

- [2] Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; Wiley: 1994.

- [3] Fariña, F., & Torres, M. R. (2015). Recent Advances in the Synthesis of Natural Multifunctionalized Decalins. RSC Advances, 5(26), 20058–20090.

Substituting trans-1-Decalone with its cis-isomer or a less expensive cis/trans mixture is fundamentally unviable for stereochemically sensitive applications. The two isomers are diastereomers, not conformers, and cannot be interconverted without breaking and reforming covalent bonds. [1]. The rigid trans-isomer presents a fixed, flat-like topology, while the cis-isomer is flexible and can undergo ring-flipping, resulting in a bent, dynamic structure. [2]. This profound difference in 3D shape and conformational energy dictates reaction stereoselectivity; using the incorrect isomer will lead to different product diastereomers, lower yields, or complete reaction failure.

Processability Differentiator: Solid vs. Liquid Form Factor Enables Distinct Handling Protocols

A primary procurement-relevant differentiator is the physical state at ambient temperature. trans-1-Decalone is a solid with a melting point of 30–32 °C, facilitating handling procedures such as weighing, portioning, and use in solid-feed reactors. [REFS-1, REFS-2]. In contrast, the parent hydrocarbon cis-decalin is a liquid with a melting point of -42.9 °C, indicating the cis-1-decalone isomer is also a liquid at room temperature, requiring different storage, transfer, and handling infrastructure. [1]

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | 30 to 32 °C (Solid at STP) |

| Comparator Or Baseline | cis-Decalin (parent hydrocarbon): -42.9 °C (Liquid at STP) |

| Quantified Difference | >72 °C difference in melting point relative to parent cis-hydrocarbon |

| Conditions | Standard Temperature and Pressure (STP) |

The choice between a solid and liquid feedstock is a critical process design and procurement decision impacting equipment, safety protocols, and ease of handling.

Thermodynamic Stability: trans-Fused System is Energetically Favored over cis-Isomer

The trans-decalin framework is thermodynamically more stable than the cis-fused isomer by approximately 2.7 kcal/mol. [1]. This stability advantage arises from the absence of steric strain in the trans-isomer's rigid chair-chair conformation. The cis-isomer, conversely, suffers from three additional gauche-butane interactions, which introduces significant steric strain and raises its ground-state energy. [REFS-1, REFS-2]. This makes the trans-isomer the preferred product under equilibrating conditions.

| Evidence Dimension | Thermodynamic Stability (ΔG) |

| Target Compound Data | Lower Energy Ground State (Reference) |

| Comparator Or Baseline | cis-Decalin: ~2.7 kcal/mol higher in energy |

| Quantified Difference | trans-isomer is ~2.7 kcal/mol more stable |

| Conditions | Comparison of ground-state energies of the parent decalin hydrocarbons. |

For reactions where thermodynamic control is desired, using the trans-isomer as a starting material ensures that the core scaffold is already in the lowest energy state, preventing unwanted isomerization and improving product purity.

Precursor Suitability: Conformational Lock Provides a Rigid Template for Predictable Stereocontrol

The most significant performance differentiator for trans-1-decalone is its conformational rigidity. The trans-fused system is 'locked' and cannot undergo the chair-flip inversion possible in the cis-isomer. [1]. This rigidity fixes the relative orientation of all substituents on the bicyclic core, providing a predictable steric environment. Synthetic chemists exploit this feature to control the stereochemical outcome of subsequent reactions, such as alkylations, reductions, and annulations, with a high degree of precision. [2]. The flexible cis-isomer lacks this capability, as substituent positions can interconvert between axial and equatorial, leading to mixtures of diastereomers.

| Evidence Dimension | Conformational Dynamics |

| Target Compound Data | Conformationally locked; no ring-flip possible |

| Comparator Or Baseline | cis-Decalone: Undergoes rapid ring-flip; interconverting conformers |

| Quantified Difference | Qualitative but absolute: Rigid vs. Flexible |

| Conditions | Standard laboratory conditions |

For multi-step syntheses where stereochemical integrity is paramount, the predictable, rigid scaffold of trans-1-decalone is essential for achieving the desired target molecule without producing difficult-to-separate diastereomeric impurities.

Core Scaffold for Steroid and Terpenoid Total Synthesis

The rigid trans-decalin framework is a ubiquitous structural motif in a vast array of natural products, including steroids, sesquiterpenes, and diterpenoids. Using trans-1-decalone provides a structurally correct and conformationally locked starting point, essential for building the complex stereochemistry of these target molecules. [1]

Stereocontrolled Synthesis of Angularly Substituted Polycycles

When the synthetic goal is to install a substituent, such as a methyl or functionalized chain, at the ring junction (an angular position), the rigid trans-1-decalone scaffold is the reagent of choice. Its fixed geometry directs the approach of reagents, enabling high diastereoselectivity in the formation of quaternary carbon centers. [2]

Processes Benefiting from Solid Feedstock Handling

In process chemistry and scaled-up laboratory workflows, the solid nature of trans-1-decalone (m.p. 30-32 °C) offers advantages in material handling, storage stability, and dosage accuracy compared to its liquid cis-isomer, making it suitable for automated solid-dosing systems and processes where precise weight-based addition is critical.

References

- [1] Fariña, F., & Torres, M. R. (2015). Recent Advances in the Synthesis of Natural Multifunctionalized Decalins. RSC Advances, 5(26), 20058–20090.

- [2] Hoyt, J. B., & Thomson, R. J. (2016). Synthesis of Angularly Substituted trans-Fused Decalins by a Metallacycle-Mediated Annulative Cross-Coupling Cascade. Organic letters, 18(21), 5592–5595.

XLogP3

Other CAS

Dates

Explore Compound Types